(R)-2-Methyltetrahydropyran-4-one

5-Lipoxygenase Inhibition Enantioselectivity Structure-Activity Relationship

(R)-2-Methyltetrahydropyran-4-one (CAS 82110-22-3), also known as (2R)-tetrahydro-2-methyl-4H-pyran-4-one, is a chiral cyclic ketone with molecular formula C₆H₁₀O₂ and molecular weight 114.14 g/mol. The compound features a tetrahydropyran ring bearing a methyl substituent at the 2-position in the (R)-configuration, which imparts specific stereochemical properties essential for asymmetric synthesis applications.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 82110-22-3
Cat. No. B1311784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methyltetrahydropyran-4-one
CAS82110-22-3
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC1CC(=O)CCO1
InChIInChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3/t5-/m1/s1
InChIKeyMQOPUXINXNVMKJ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-2-Methyltetrahydropyran-4-one (CAS 82110-22-3): Key Identifiers and Class Context


(R)-2-Methyltetrahydropyran-4-one (CAS 82110-22-3), also known as (2R)-tetrahydro-2-methyl-4H-pyran-4-one, is a chiral cyclic ketone with molecular formula C₆H₁₀O₂ and molecular weight 114.14 g/mol . The compound features a tetrahydropyran ring bearing a methyl substituent at the 2-position in the (R)-configuration, which imparts specific stereochemical properties essential for asymmetric synthesis applications . This compound belongs to the class of 2-methyltetrahydropyran-4-ones, which serve as key structural motifs in numerous biologically active natural products and pharmaceutical intermediates, including 5-lipoxygenase inhibitors and diospongins [1]. Commercial sources typically supply this compound with purity ranging from 95% to 98% .

Why Substituting (R)-2-Methyltetrahydropyran-4-one (CAS 82110-22-3) with its (S)-Enantiomer or Racemate Risks Experimental Failure


Generic substitution of (R)-2-methyltetrahydropyran-4-one with its (S)-enantiomer (CAS 82110-21-2) or the racemic mixture (CAS 1193-20-0) is not scientifically interchangeable due to well-documented stereochemistry-dependent biological activity differences [1]. Studies on structurally related 5-lipoxygenase inhibitor series demonstrate that the (S)-configured analogs can exhibit 2-3 orders of magnitude greater potency than their (R)-counterparts in mouse macrophage assays [1]. Furthermore, the introduction of a methyl group at the 2-position introduces chirality and creates the possibility of diastereomers in downstream target compounds, with distinct diastereomers showing markedly different in vitro potencies (IC₅₀ 0.1 μM versus 0.8 μM) [2]. These stereochemical requirements extend to synthetic applications, where diastereoselective transformations of 2-methyltetrahydropyran-4-ones depend critically on the stereochemical integrity of the starting material for accessing natural product scaffolds such as diospongins and civet secretion components [3].

Quantitative Differentiation Evidence for (R)-2-Methyltetrahydropyran-4-one (CAS 82110-22-3) Against Key Comparators


Stereochemistry-Dependent Biological Activity: Class-Level Potency Differential in 5-Lipoxygenase Inhibitor Series

In a systematic investigation of chiral 5-lipoxygenase (5-LO) inhibitors bearing a 2-methyl substituent on the tetrahydropyran ring, the (S)-configured thiazole derivatives exhibited 2 to 3 orders of magnitude greater potency than the corresponding (R)-enantiomers in intact mouse macrophage assays [1]. While this specific potency differential was documented in the thiazole series rather than the methoxytetrahydropyran series directly, the study demonstrates that the introduction of the 2-methyl chiral center creates potential for enantioselective biological activity, and the absolute stereochemistry critically determines pharmacological outcome [1]. The methoxytetrahydropyran series itself, exemplified by ZD-2138, is achiral and highly potent, indicating that the (R)-configuration may represent a distinct pharmacological profile from the (S)-enantiomer in certain biological contexts [1].

5-Lipoxygenase Inhibition Enantioselectivity Structure-Activity Relationship

Stereoselective Reduction Behavior: L-Selectride Produces Predominantly Equatorial Alcohol (73%)

Reduction of 2-methyltetrahydropyran-4-one with L-Selectride yields predominantly the equatorial alcohol product (73%), a stereoselectivity that differs significantly from that observed with 3-methylcyclohexanone under identical conditions [1]. In contrast, reductions with NaBH₄, KBH₄, and LiBH(nBu)₃ produce similar product ratios for both 2-methyltetrahydropyran-4-one and 3-methylcyclohexanone, indicating that the unique conformational and electronic influence of the ring oxygen in the tetrahydropyran scaffold alters reduction stereoselectivity specifically with the bulky Selectride reagents [1].

Stereoselective Reduction Borohydride Reagents Conformational Analysis

Commercial Purity and Price Differential: (R)-Enantiomer Commands Premium Over (S)-Enantiomer and Racemate

Commercial pricing data for (R)-2-methyltetrahydropyran-4-one (CAS 82110-22-3) from multiple vendors indicates a significant cost premium relative to the (S)-enantiomer (CAS 82110-21-2) and the racemic mixture (CAS 1193-20-0) . The (R)-enantiomer is available in 97% purity at approximately $1552-1765 per gram, whereas the (S)-enantiomer is offered at lower purity (95%) and substantially lower price points [1]. This price differential reflects the greater synthetic challenge and more limited commercial availability of the (R)-configured isomer, making procurement decisions consequential for budget-conscious research programs .

Procurement Economics Enantiomeric Purity Commercial Availability

Diastereomer-Dependent Biological Activity in Related Scaffolds: IC₅₀ Differential of 8-Fold

In the methoxytetrahydropyran series of 5-lipoxygenase inhibitors, introduction of a 2-methyl substituent creates the potential for diastereomeric target compounds. Preliminary studies with racemic compounds in the 2-naphthyl series established that diastereomers 3a and 3b exhibit equivalent in vitro potency (IC₅₀ 0.1 μM), while the cis-2,6-dimethyl substituted diastereomer 3c is significantly less potent (IC₅₀ 0.8 μM), representing an 8-fold reduction in activity [1]. This demonstrates that stereochemical configuration directly impacts pharmacological activity within this chemical class, and that proper stereochemical selection during procurement is essential for maintaining biological activity in downstream analogs [1].

5-Lipoxygenase Inhibition Diastereomer Potency In Vitro Pharmacology

Optimal Application Scenarios for (R)-2-Methyltetrahydropyran-4-one (CAS 82110-22-3) Based on Differentiated Evidence


Asymmetric Synthesis of 5-Lipoxygenase Inhibitor Analogs Requiring Defined (R)-Stereochemistry

Researchers developing novel 5-lipoxygenase inhibitors based on the methoxytetrahydropyran or thiazole scaffolds should procure (R)-2-methyltetrahydropyran-4-one when the target molecule requires the (R)-configuration for biological activity. As demonstrated by Lambert-van der Brempt et al., stereochemistry at the 2-position profoundly influences pharmacological activity, with (S)-enantiomers showing up to 1000-fold greater potency than (R)-enantiomers in related series [1]. Procurement of the correct enantiomer ensures that structure-activity relationship (SAR) studies accurately reflect the intended stereochemical profile, preventing misleading biological data that could arise from enantiomeric or racemic contamination [1].

Diastereoselective Natural Product Total Synthesis (e.g., Diospongins, Civet Secretion Components)

The 2-methyltetrahydropyran-4-one scaffold is a core structural unit in numerous bioactive natural products, including diospongins A and B and the molecule found in civet cat secretion [1][2]. The diastereoselective synthesis methodology developed by Clarke et al. enables efficient access to functionalized 2-methyltetrahydropyran-4-ones with defined stereochemistry [1]. (R)-2-Methyltetrahydropyran-4-one serves as an ideal starting material or intermediate for total synthesis campaigns targeting these natural products, particularly when the final target requires the (R)-configuration at the 2-position to match natural stereochemistry [1][2].

Stereoselective Reduction Studies Investigating Oxa- vs Carbocyclic Conformational Effects

Research groups investigating the conformational and stereoelectronic effects of ring heteroatoms on ketone reduction stereoselectivity should select (R)-2-methyltetrahydropyran-4-one for comparative studies against carbocyclic analogs such as 3-methylcyclohexanone. The documented differential stereoselectivity with L-Selectride (73% equatorial alcohol for the tetrahydropyranone) provides a quantitative benchmark for computational modeling and mechanistic investigations [1]. The chiral (R)-enantiomer allows for the study of substrate-controlled diastereoselectivity in systems where the stereogenic center interacts with the developing alcohol stereocenter [1].

Pharmaceutical Intermediate for LRRK2-Targeted Therapeutics

According to patent literature, tetrahydropyran derivatives including those derived from (R)-2-methyltetrahydropyran-4-one are being investigated as modulators of LRRK2 kinase for the treatment of neurodegenerative diseases including Parkinson's disease and Alzheimer's disease [1]. The (R)-configured chiral tetrahydropyran moiety may contribute to favorable pharmacokinetic properties or target engagement. Procurement of the enantiomerically pure (R)-isomer is essential for preclinical development of these therapeutic candidates, as regulatory requirements mandate defined stereochemical composition for drug substance characterization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Methyltetrahydropyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.